molecular formula C21H18ClN3O4S2 B3401589 N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040681-71-7

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3401589
CAS No.: 1040681-71-7
M. Wt: 476 g/mol
InChI Key: NWUHQNYADDCBNR-UHFFFAOYSA-N
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Description

This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazol-5-yl group at the 2-position and an N-(3-chloro-4-methoxyphenyl)-N-methyl moiety. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, is substituted with a 4-methylphenyl group, contributing to its electron-deficient aromatic character. The sulfonamide group (–SO₂NH–) is linked to a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S2/c1-13-4-6-14(7-5-13)20-23-21(29-24-20)19-18(10-11-30-19)31(26,27)25(2)15-8-9-17(28-3)16(22)12-15/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUHQNYADDCBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, sulfonamide group, and oxadiazole moiety. Its molecular formula is C23H20ClN3O3SC_{23}H_{20}ClN_3O_3S with a molecular weight of 486.01 g/mol. The presence of various functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can selectively inhibit cancer cell growth.
  • Carbonic Anhydrase Inhibition : Some derivatives have shown potent inhibition against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

The biological activity of this compound is likely mediated through the following mechanisms:

  • Inhibition of Carbonic Anhydrases : Selective inhibition of specific isoforms (e.g., hCA IX) has been linked to reduced tumor proliferation.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle in cancerous cells, preventing further division.

Table 1: Biological Activity Summary

Activity TypeReferenceIC50 (µM)Notes
Anticancer (MCF-7) 0.65High selectivity against breast cancer cells
Anticancer (PANC-1) 2.41Effective against pancreatic adenocarcinoma
hCA IX Inhibition 89 pMPotent selective inhibitor
Cytotoxicity 1.61Effective against various cancer cell lines

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of similar compounds, researchers found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and HeLa. The most promising candidates showed IC50 values in the low micromolar range, indicating strong potential for therapeutic use.

In Vivo Studies

While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the pharmacokinetics and dynamics of this compound. Preliminary studies indicate favorable absorption and distribution profiles in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole and Sulfonamide Motifs

Compound A : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (MFCD11997575)

  • Key Differences: Oxadiazole substituent: 4-fluorophenyl (electron-withdrawing) vs. 4-methylphenyl (electron-donating) in the target compound. 3-chloro-4-methoxyphenyl.
  • Implications :
    • The 4-fluorophenyl group in Compound A may enhance metabolic stability compared to the 4-methylphenyl group due to reduced steric hindrance and increased electronegativity. However, the absence of the 3-chloro substituent in Compound A could reduce lipophilicity and alter binding affinity .

Compound B : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (MFCD03223246)

  • Key Differences :
    • Core structure: Triazole-thioacetamide vs. oxadiazole-sulfonamide.
    • Substituents: 4-chlorophenyl and 4-methoxyphenyl on the triazole vs. 4-methylphenyl on the oxadiazole.
  • The thioacetamide linkage may offer different hydrogen-bonding capabilities compared to sulfonamide .

Functional Group Variations

Compound C : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Key Differences :
    • Core: 1,2,4-triazole vs. oxadiazole.
    • Substituents: 3,4,5-trimethoxyphenyl (bulky, electron-donating) vs. 4-methylphenyl.
  • Implications :
    • The trimethoxyphenyl group in Compound C increases steric bulk and electron density, which may enhance π-π stacking but reduce solubility. The triazole core allows for tautomerism, unlike the rigid oxadiazole .

Compound D : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Key Differences :
    • Linkage: Thioacetamide vs. sulfonamide.
    • Aromatic substituents: Pyridinyl and dichlorophenyl vs. methylphenyl and chloromethoxyphenyl.
  • The dual chloro substituents may enhance halogen bonding but increase molecular weight .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~500 g/mol ~480 g/mol ~490 g/mol
LogP (Predicted) 3.8 (high lipophilicity) 3.2 3.5
Hydrogen Bond Acceptors 7 6 6
Key Functional Groups Oxadiazole, sulfonamide Oxadiazole, sulfonamide Triazole, thioacetamide

Notes:

  • The oxadiazole’s electron deficiency may improve metabolic stability compared to triazoles, which are prone to oxidative degradation .

Q & A

Q. Q1: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:

Oxadiazole ring formation : A nitrile oxide cycloaddition with thiophene derivatives under reflux conditions (e.g., using POCl₃ as a catalyst, 90°C, 3–6 hours) .

Sulfonamide linkage : Reacting the intermediate sulfonyl chloride with a substituted aniline (e.g., 3-chloro-4-methoxy-N-methylaniline) in dry dichloromethane under inert atmosphere .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (DMSO/water mixture) to achieve >95% purity .
Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions like hydrolysis), and stoichiometric ratios (excess reagents for stepwise coupling).

Q. Q2: What spectroscopic and crystallographic methods are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in thiophene/oxadiazole regions) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. Q3: How can computational methods predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity, focusing on sulfonamide and oxadiazole interactions .
  • MD Simulations : Simulate solvation dynamics (e.g., in water/DMSO) to evaluate conformational stability over 100 ns trajectories .

Q. Q4: How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental designs validate these effects?

Methodological Answer:

  • SAR Studies :
    • Replace the 4-methylphenyl group on the oxadiazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity changes .
    • Modify the sulfonamide’s N-methyl group to bulkier alkyl chains to probe steric effects .
  • Validation :
    • Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) .
    • Cellular Uptake : Use fluorescent analogs with confocal microscopy to track intracellular localization .

Q. Q5: How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

Methodological Answer:

  • Data Reconciliation Workflow :
    • Compare NMR-derived torsion angles with X-ray data; discrepancies may indicate dynamic conformers .
    • Use TWINABS (in SHELX suite) to detect twinning in crystals, which can distort refinement metrics .
    • Validate hydrogen bonding networks via IR spectroscopy (e.g., N-H stretching at 3300 cm⁻¹) .
  • Case Study : If NMR suggests axial chirality but crystallography shows planar symmetry, conduct VCD (Vibrational Circular Dichroism) to confirm .

Mechanistic and Optimization Questions

Q. Q6: What reaction mechanisms underpin the formation of the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer:

  • Proposed Pathway :
    • Nitrile Oxide Generation : React 4-methylbenzohydroxamoyl chloride with Cl⁻ (from POCl₃) to form a nitrile oxide intermediate .
    • Cycloaddition : Attack by the thiophene’s thiol group in a [3+2] dipolar cycloaddition, favored by electron-deficient nitrile oxides .
  • Kinetic Analysis : Monitor via in situ FTIR to track nitrile oxide consumption (peak at 2250 cm⁻¹) .

Q. Q7: How can reaction yields be optimized for large-scale synthesis without compromising purity?

Methodological Answer:

  • DoE (Design of Experiments) :
    • Vary temperature (70–110°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF) to identify Pareto-optimal conditions .
  • Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side products (e.g., hydrolysis) .
  • In-line Analytics : Use PAT (Process Analytical Technology) like Raman spectroscopy for real-time monitoring of intermediate formation .

Data Interpretation and Reproducibility

Q. Q8: How should researchers address batch-to-batch variability in biological assay results for this compound?

Methodological Answer:

  • QC Protocols :
    • HPLC-PDA : Ensure ≥99% purity per batch; track impurities (e.g., unreacted sulfonyl chloride) .
    • Stability Studies : Store aliquots at -80°C under argon; test degradation via LC-MS every 6 months .
  • Assay Normalization : Include internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

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